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Abstract

This document provides a detailed protocol for the preparation and characterization of
liposomes formulated with 1,2-distearoyl-sn-glycero-3-ethylphosphocholine (18:0 EPC
chloride). 18:0 EPC is a synthetic, cationic phospholipid valued for its role in drug delivery
systems due to its biodegradability and low toxicity.[1] The protocols outlined below describe
the thin-film hydration method followed by extrusion to produce unilamellar vesicles with a
controlled size distribution.[2][3] Additionally, standard characterization techniques are detailed
to ensure the quality and consistency of the liposomal formulation. These liposomes are
suitable for a variety of research applications, including the encapsulation of therapeutic agents
and in vitro/in vivo delivery studies.
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Material

Supplier Example

Notes

1,2-distearoyl-sn-glycero-3-

ethylphosphocholine (18:0

Avanti Polar Lipids,

Main cationic lipid component.

) MedchemExpress [4][5]
EPC chloride)
) ) To modulate membrane fluidity
Cholesterol Sigma-Aldrich N
and stability.[6][7]
) o Organic solvent for lipid
Chloroform Fisher Scientific ) )
dissolution.
) S Co-solvent to aid lipid
Methanol Fisher Scientific

dissolution.

Phosphate-Buffered Saline

Hydration and final suspension

Gibco
(PBS), pH 7.4 buffer.
Deionized Water Millipore For buffer preparation.
Polycarbonate Membranes ] ]
Whatman For vesicle extrusion.

(e.g., 100 nm pore size)

Equipment
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Equipment

Purpose

Rotary Evaporator

To create a thin lipid film by solvent evaporation.

[8]

Round-Bottom Flask (50-100 mL)

Vessel for lipid film formation.[8]

Water Bath or Heating Block

To maintain temperature during hydration and

extrusion.

Mini-Extruder

To downsize liposomes to a uniform diameter.

Dynamic Light Scattering (DLS) System

To measure vesicle size, polydispersity index

(PDI), and zeta potential.

Transmission Electron Microscope (TEM)

For visualization of liposome morphology.

Nitrogen Gas Cylinder

For drying the lipid film.

Glass Syringes (1 mL)

For use with the mini-extruder.

Standard laboratory glassware and

consumables

Experimental Protocols

Protocol 1: Thin-Film Hydration for Liposome

Preparation

This protocol describes the formation of multilamellar vesicles (MLVs) using the thin-film

hydration method, a common and straightforward technique for liposome preparation.[2][9]

e Lipid Preparation:

o Prepare a stock solution of 18:0 EPC chloride and cholesterol in a chloroform:methanol

(e.g., 3:1 v/v) solvent mixture. A common molar ratio is 2:1 (18:0 EPC:Cholesterol).

o For a typical preparation, combine the desired amounts of lipids in a clean, dry round-

bottom flask.

e Film Formation:
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o Attach the round-bottom flask to a rotary evaporator.

o Rotate the flask in a water bath set to a temperature above the phase transition
temperature (Tc) of the lipids (For DSPC, a related 18:0 lipid, the Tc is ~55°C).[2] A
temperature of 60-65°C is generally suitable.

o Apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on
the inner surface of the flask.[8]

o To ensure complete removal of residual solvent, the film can be further dried under a
gentle stream of nitrogen gas or by placing it under high vacuum for at least 1-2 hours.

e Hydration:

o Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the lipid film
(60-65°C).

o Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The
volume will depend on the desired final lipid concentration (e.g., 1-10 mg/mL).

o Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes to allow
the lipid film to hydrate and swell. This process results in the formation of large,
multilamellar vesicles (MLVS).[2]

Protocol 2: Liposome Extrusion for Size
Homogenization

To produce unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to
extrusion through polycarbonate membranes.[3][10]

o Extruder Assembly:

o Assemble the mini-extruder according to the manufacturer's instructions, placing two
stacked polycarbonate membranes (e.g., 100 nm pore size) onto the filter support.

o Pre-heat the extruder's heating block to 60-65°C.

e Extrusion Process:
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o Draw the MLV suspension into a glass syringe.

o Place the syringe into one side of the pre-heated extruder and an empty syringe into the
other.

o Gently push the MLV suspension from the full syringe through the membranes into the
empty syringe. This constitutes one pass.

o Repeat this process for an odd number of passes (e.g., 11-21 passes) to ensure that the
final liposome suspension is in the second syringe. This repeated passage through the
membranes reduces the size and lamellarity of the vesicles.[3]

o Collection and Storage:
o After the final pass, collect the translucent liposome suspension.

o Store the prepared liposomes at 4°C. For long-term storage, stability should be assessed
on a case-by-case basis.

Characterization of Liposomes
Size, Polydispersity, and Zeta Potential (DLS)

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter, polydispersity
index (PDI), and surface charge (zeta potential) of the liposomes.

o Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer
to an appropriate concentration for the DLS instrument.

o Measurement: Analyze the sample according to the instrument's standard operating
procedure.

o Expected Results: For a 100 nm extrusion, the expected size should be around 100-120 nm.
A PDI value below 0.2 indicates a monodisperse population.[10] As 18:0 EPC is a cationic
lipid, a positive zeta potential is expected.

Morphology (Transmission Electron Microscopy)
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Cryo-Transmission Electron Microscopy (cryo-TEM) is the preferred method for visualizing the

morphology and lamellarity of the liposomes.

o Sample Preparation: A small volume of the liposome suspension is applied to a TEM grid,

blotted to form a thin film, and rapidly plunged into liquid ethane to vitrify the sample.

e Imaging: The vitrified sample is then imaged under cryogenic conditions.

o Expected Results: Cryo-TEM images should reveal spherical, unilamellar vesicles with a size

distribution consistent with the DLS data.[7]

Quantitative Data Summary

Parameter Method Typical Value Reference
Hydrodynamic 100 - 120 nm (post-
YT DLS ® 2
Diameter 100 nm extrusion)
Polydispersity Index
YISpersty DLS <0.2 [10]
(PDI)
Zeta Potential DLS Positive [1][4]
Spherical, unilamellar
Morphology Cryo-TEM ) [7]
vesicles
) ] 30-65% for hydrophilic
Encapsulation Varies by ]
o drugs (passive [3]
Efficiency encapsulated agent i
loading)
Diagrams
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Caption: Workflow for 18:0 EPC chloride liposome preparation and characterization.

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.benchchem.com/product/b15575988?utm_src=pdf-body-img
https://www.benchchem.com/product/b15575988?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Applications and Considerations

Drug Delivery: Cationic liposomes, such as those made with 18:0 EPC, are widely used for
the delivery of nucleic acids (SIRNA, mRNA) and other therapeutic molecules. Their positive
charge facilitates interaction with negatively charged cell membranes.

Passive vs. Active Loading: The protocol described is for passive loading, where a
hydrophilic drug is entrapped in the aqueous core during hydration.[2] For higher
encapsulation efficiency of certain drugs, active loading methods, such as creating a pH or
ion gradient, may be employed.[2]

Stability: The inclusion of cholesterol generally improves the stability of the liposomal bilayer
and reduces drug leakage.[6] The physical and chemical stability of the final formulation
should be evaluated over time and under relevant storage conditions.

Sterilization: For in vivo applications, the final liposome preparation may need to be
sterilized, typically by filtration through a 0.22 um filter if the vesicle size allows.

This application note provides a comprehensive guide for the reproducible preparation of 18:0

EPC chloride liposomes. Researchers should optimize parameters based on the specific

requirements of their encapsulated agent and intended application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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